Picomonosulfate

Description

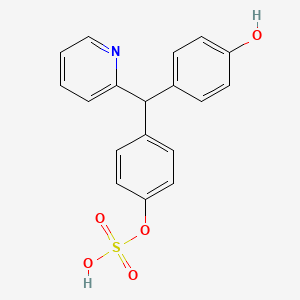

Picomonosulfate Sodium is an inorganic compound with the molecular formula C₁₈H₁₄NO₅S·Na and a molecular weight of 379.362 g/mol . It exhibits optical activity, marked as (±), and contains a defined stereocenter, which influences its chemical behavior and interactions . The compound’s structure includes a pyridylmethylene diphenol backbone linked to a sulfate group and a sodium ion, as indicated by its SMILES notation: [Na+].OC1=CC=C(C=C1)C(C2=CC=C(OS([O-])(=O)=O)C=C2)C3=CC=CC=N3 .

Propriétés

Numéro CAS |

51264-33-6 |

|---|---|

Formule moléculaire |

C18H15NO5S |

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C18H15NO5S/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23/h1-12,18,20H,(H,21,22,23) |

Clé InChI |

GZBRDXXUGWPICA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound Sodium and Related Compounds

Footnotes:

Sodium Picosulfate’s formula inferred from its synonym 4,4'-(2-pyridylmethylene)diphenol bis(hydrogen sulfate) disodium salt monohydrate .

Sodium Picosulfate Related Compound A shares the same InChIKey (JHXGMACYSBECRB-UHFFFAOYSA-M) as this compound Sodium, suggesting identical core structures .

Key Differences and Implications

Stereochemical Complexity

This compound Sodium’s defined stereocenter distinguishes it from Sodium Picosulfate Related Compound A, which is labeled as achiral . This difference could impact biological activity, as stereochemistry often influences drug-receptor interactions.

Functional Divergence

- Sodium Picosulfate : Clinically used in combination with magnesium oxide and citric acid (PREPOPIK®) for bowel preparation . Its bis-sulfate structure enhances stability and targeted action.

- This compound Sodium: While structurally similar, its monosulfate configuration and stereocenter may alter solubility or metabolic pathways, though clinical data are absent in the evidence.

- Related Compound A : Serves as a USP reference standard for quality testing, emphasizing its role in verifying purity rather than therapeutic application .

Regulatory and Industrial Relevance

Sodium Picosulfate’s inclusion in pharmacopeial monographs (e.g., USP, EP) underscores its established safety and efficacy . In contrast, this compound Sodium’s regulatory status remains unclear, though its structural similarity to Related Compound A suggests utility in analytical workflows .

Research Findings and Data Interpretation

- Stereochemical Impact: The defined stereocenter in this compound Sodium may offer advantages in batch-to-batch consistency for industrial production, a critical factor absent in the achiral Related Compound A .

- Functional Trade-offs: Sodium Picosulfate’s bis-sulfate groups likely enhance its resistance to enzymatic degradation compared to monosulfate derivatives, explaining its preferential use in clinical settings .

- Analytical Utility: The shared InChIKey between this compound Sodium and Related Compound A highlights their interchangeability in quality control, though nomenclature discrepancies require resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.